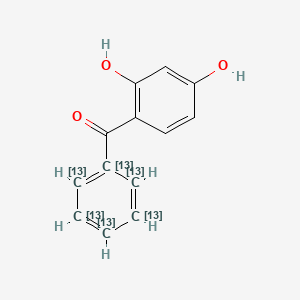![molecular formula C20H30O2 B15143302 (3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15143302.png)
(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple chiral centers and deuterium atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. The process typically starts with the preparation of intermediate compounds, followed by specific reactions such as hydrogenation, alkylation, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of deuterated reagents and catalysts is crucial in maintaining the integrity of the deuterium atoms throughout the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a model for studying stereochemistry and isotopic effects due to the presence of multiple chiral centers and deuterium atoms.
Biology
In biological research, it serves as a probe for understanding metabolic pathways and enzyme mechanisms, particularly those involving steroidal structures.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Industrially, it is used in the development of advanced materials and as a precursor for synthesizing other complex molecules.
Mecanismo De Acción
The mechanism of action of (3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms can influence the rate of metabolic reactions, leading to altered biological activity. The compound’s structure allows it to fit into enzyme active sites, modulating their activity and affecting downstream pathways.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: A naturally occurring steroid with similar structural features but lacking deuterium atoms.
Ethynylestradiol: A synthetic derivative used in hormonal therapies.
Deuterated Steroids: Other deuterated steroids with varying positions of deuterium atoms.
Uniqueness
The uniqueness of (3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol lies in its specific deuterium labeling and the resulting isotopic effects, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
Propiedades
Fórmula molecular |
C20H30O2 |
|---|---|
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14-,15-,16+,17+,18-,19-,20-/m0/s1/i5D2,12D2,14D |
Clave InChI |
DPDZKJQFRFZZCW-PVWOCWKFSA-N |
SMILES isomérico |
[2H][C@@]1(C(C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@]4(C#C)O)C)([2H])[2H])O |
SMILES canónico |
CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




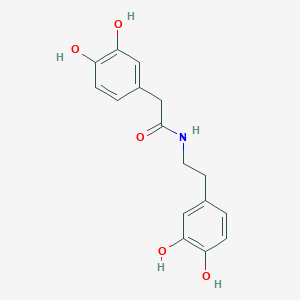
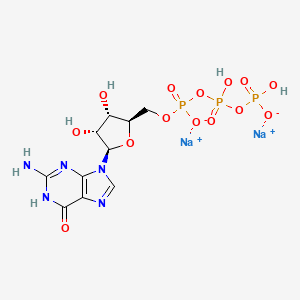

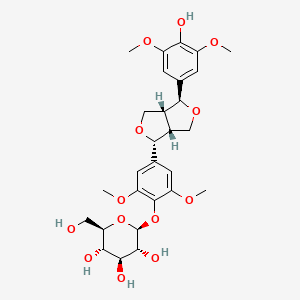
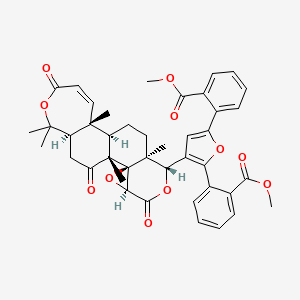
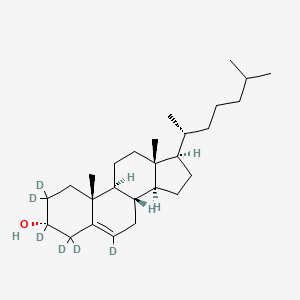
![(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B15143303.png)
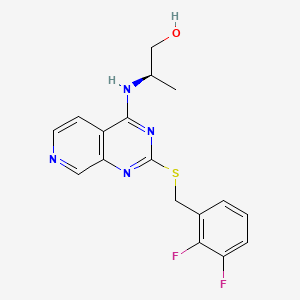

![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B15143326.png)
